

The Versatile Chiral Building Block: (S)-1-Methoxy-2-propylamine in Pharmaceutical Synthesis

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Compound of Interest

Compound Name: *1-Methoxy-2-propylamine*

Cat. No.: *B124608*

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

(S)-**1-Methoxy-2-propylamine** has emerged as a critical chiral building block in the synthesis of a variety of pharmaceutically active compounds. Its utility stems from the presence of a stereocenter and two reactive functional groups—a primary amine and a methoxy group—which allow for its incorporation into complex molecular architectures with high stereochemical control. This document provides detailed application notes and experimental protocols for the synthesis of (S)-**1-methoxy-2-propylamine** and its application in the preparation of key pharmaceutical intermediates and drug candidates, including inhibitors of p38 MAP kinase and melanocortin-4 (MC4) receptor antagonists, as well as a precursor for the Alzheimer's disease drug, Rivastigmine.

Synthesis of (S)-1-Methoxy-2-propylamine

The enantiomerically pure (S)-**1-methoxy-2-propylamine** is accessible through both biocatalytic and chemical synthesis routes. Biocatalytic methods are often preferred due to their high enantioselectivity and milder reaction conditions.

Biocatalytic Synthesis via Transamination

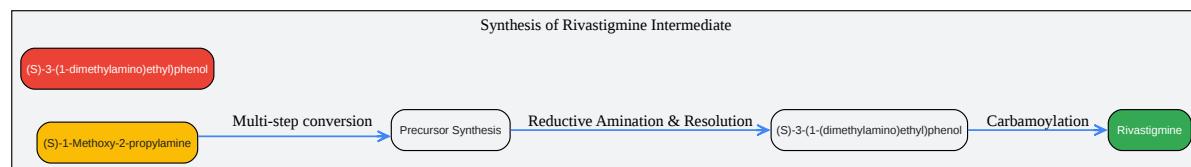
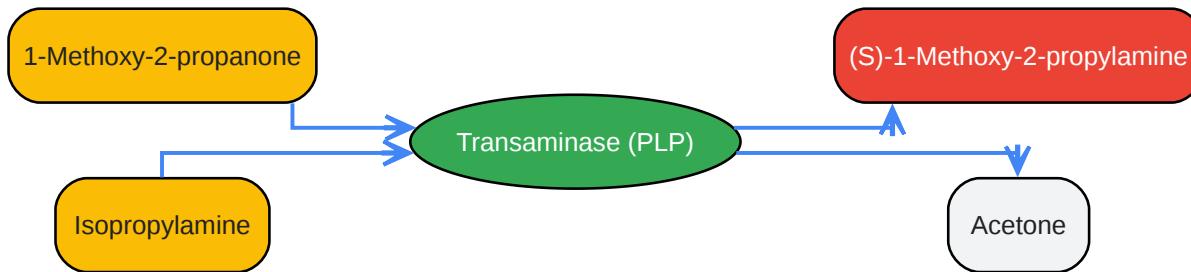
A highly efficient method for the synthesis of **(S)-1-methoxy-2-propylamine** is the asymmetric amination of 1-methoxy-2-propanone using a transaminase enzyme.[1][2]

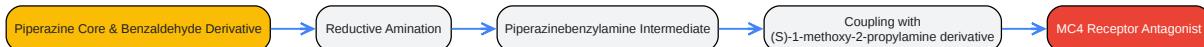
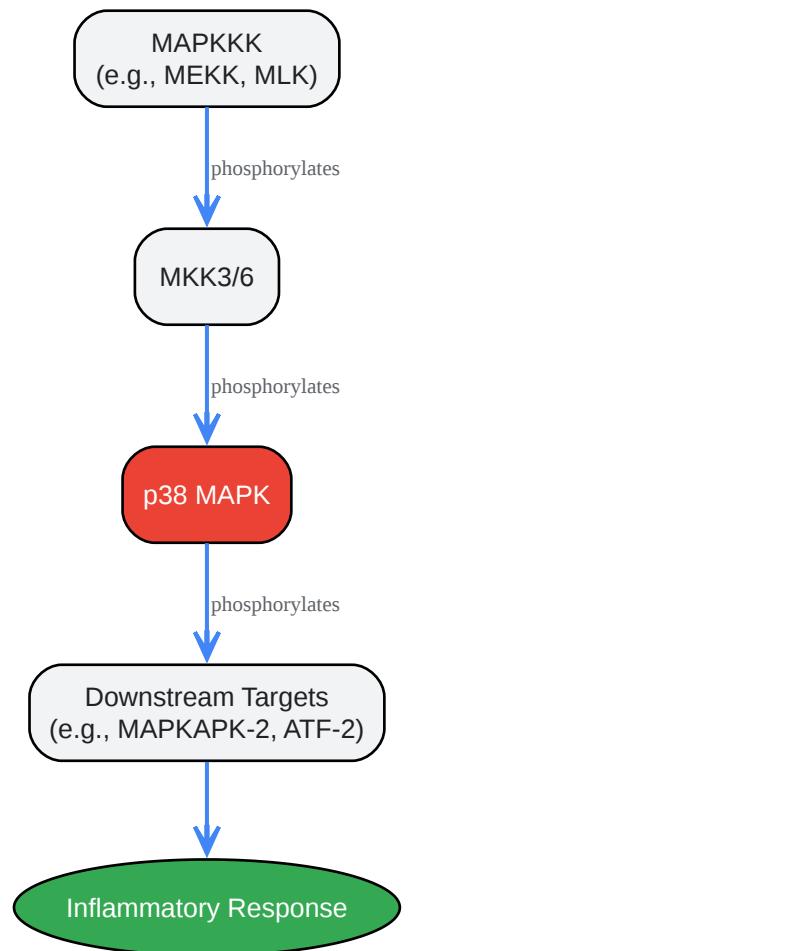
Quantitative Data for Biocatalytic Synthesis

Parameter	Value	Reference
Enzyme	Transaminase	[1][3]
Substrate	1-Methoxy-2-propanone	[1][3]
Amine Donor	Isopropylamine	[3]
Product Concentration	0.6 M	[3]
Enantiomeric Excess (ee)	>99%	[3]
Conversion	88.3%	[4]

Experimental Protocol: Transaminase-Catalyzed Synthesis

- Reaction Setup: In a temperature-controlled reactor, prepare a buffered solution (e.g., 50 mM sodium phosphate, pH 7.5).[5]
- Reagent Addition: Add 1-methoxy-2-propanone (1.0 M), isopropylamine (1.5 M) as the amine donor, and pyridoxal 5'-phosphate (PLP) cofactor (0.2 mM).[3]
- Enzyme Addition: Introduce the transaminase enzyme to the reaction mixture.
- Reaction Conditions: Maintain the reaction at 30°C with gentle agitation for 8-24 hours.[3] Monitor the conversion of 1-methoxy-2-propanone to **(S)-1-methoxy-2-propylamine** by GC or HPLC.
- Work-up: Upon completion, terminate the reaction by adding concentrated hydrochloric acid. [3] Remove unreacted substrate and by-products by distillation.
- Isolation: Adjust the pH of the remaining solution to basic with 50% aqueous sodium hydroxide.[5] The product, **(S)-1-methoxy-2-propylamine**, can then be isolated by distillation.[5] The final product can be obtained with an enantiomeric excess of >99%. [3][5]





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